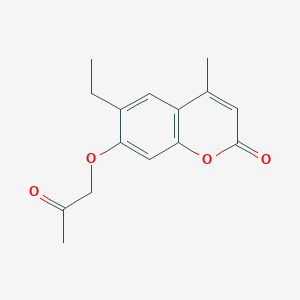
6-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin-3-carboxylic acid ethyl ester, is a chemical compound with potential applications in scientific research. It belongs to the class of coumarin derivatives, which have been extensively studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of 6-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activity by modulating various cellular signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one are diverse and depend on the specific biological activity being studied. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one in lab experiments is its relatively low toxicity compared to other coumarin derivatives. It is also readily available and easy to synthesize. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain biological assays.
Direcciones Futuras
There are several future directions for the study of 6-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one. One direction is to further investigate its anti-inflammatory and antioxidant properties, as these activities have potential therapeutic applications in various diseases such as arthritis and cardiovascular disease. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, there is a need for more studies on its mechanism of action and its potential as a drug candidate for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 6-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves the reaction of ethyl coumarin-3-carboxylate with 2-bromoacetone in the presence of a base such as sodium hydride. The reaction yields the desired product with good yield and purity. The compound can be further purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
6-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has potential applications in scientific research, particularly in the area of drug discovery and development. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
6-ethyl-4-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11-6-12-9(2)5-15(17)19-14(12)7-13(11)18-8-10(3)16/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHALOKKUVYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)C)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methoxy-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5744853.png)
![methyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5744861.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)
![ethyl 4-[(4-isopropylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5744878.png)

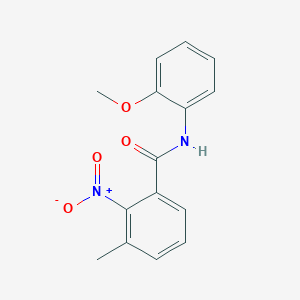
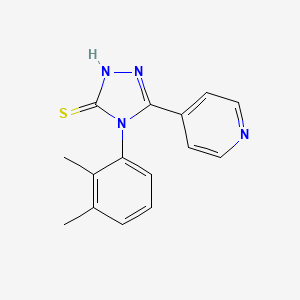
![5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)
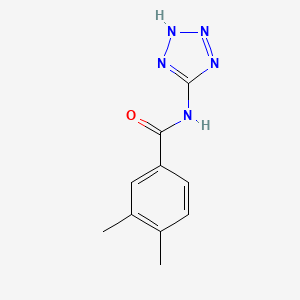
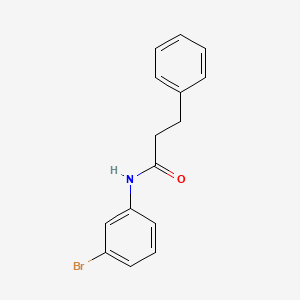
![1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5744938.png)